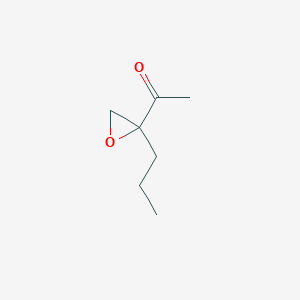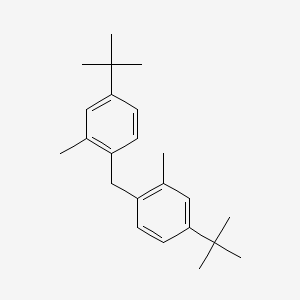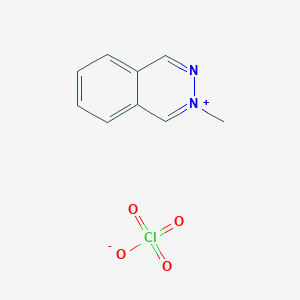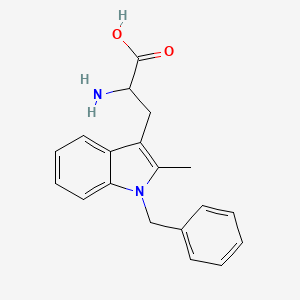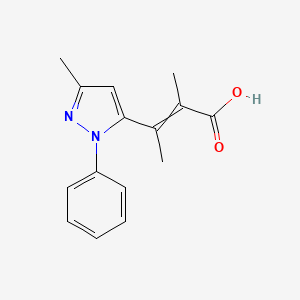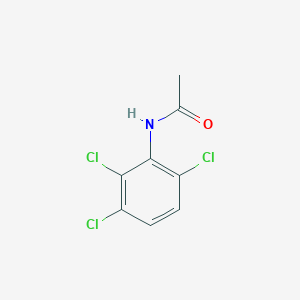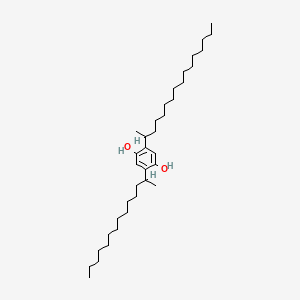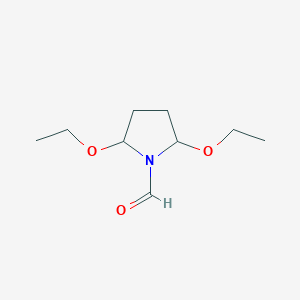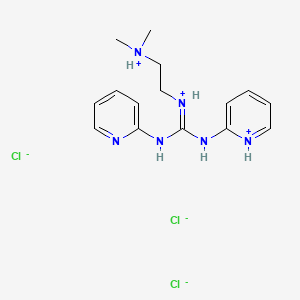
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical and biological applications. This particular compound features a guanidine core with pyridyl and dimethylaminoethyl substituents, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride typically involves the reaction of guanidine derivatives with pyridyl and dimethylaminoethyl groups under controlled conditions. Common reagents used in the synthesis may include pyridine, dimethylamine, and guanidine hydrochloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted guanidine compounds.
Scientific Research Applications
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Guanidine hydrochloride: A simpler guanidine derivative used in various chemical and biological applications.
1,3-Bis(2-pyridyl)guanidine: A related compound with similar structural features and applications.
2-Dimethylaminoethylguanidine: Another guanidine derivative with potential biological activity.
Uniqueness
Guanidine, 1,3-bis(2-pyridyl)-2-(2-dimethylaminoethyl)-, trichloride is unique due to its specific combination of pyridyl and dimethylaminoethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63885-20-1 |
|---|---|
Molecular Formula |
C15H23Cl3N6 |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
dimethyl-[2-[(pyridin-1-ium-2-ylamino)-(pyridin-2-ylamino)methylidene]azaniumylethyl]azanium;trichloride |
InChI |
InChI=1S/C15H20N6.3ClH/c1-21(2)12-11-18-15(19-13-7-3-5-9-16-13)20-14-8-4-6-10-17-14;;;/h3-10H,11-12H2,1-2H3,(H2,16,17,18,19,20);3*1H |
InChI Key |
AYOVZOBMSKVTAT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC[NH+]=C(NC1=CC=CC=[NH+]1)NC2=CC=CC=N2.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
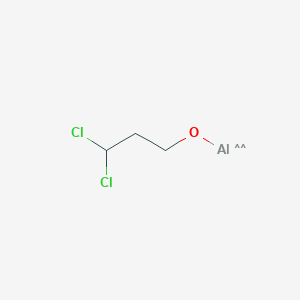
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)

